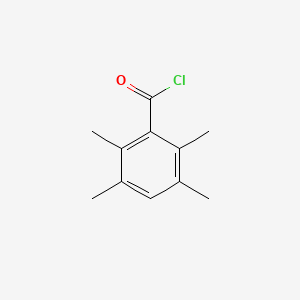

2,3,5,6-Tetramethylbenzoyl chloride

Description

Properties

IUPAC Name |

2,3,5,6-tetramethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOXFKOIVXMTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495274 | |

| Record name | 2,3,5,6-Tetramethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67075-69-8 | |

| Record name | 2,3,5,6-Tetramethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5,6 Tetramethylbenzoyl Chloride

Conventional Synthetic Routes

The synthesis of 2,3,5,6-tetramethylbenzoyl chloride is predominantly achieved through conventional methods that are standard in organic chemistry for the preparation of acyl chlorides from carboxylic acids. These routes are well-documented and offer reliable pathways to the target compound.

Carboxylic Acid Chlorination Approaches

The most direct and common method for synthesizing this compound is the chlorination of its parent carboxylic acid, 2,3,5,6-tetramethylbenzoic acid. This transformation can be accomplished using several different chlorinating agents, each with its own advantages and specific reaction conditions.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. orgsyn.orgresearchgate.net The reaction involves heating the carboxylic acid, in this case, 2,3,5,6-tetramethylbenzoic acid, with an excess of thionyl chloride. prepchem.comresearchgate.net The process is often performed at reflux to ensure the reaction goes to completion. patsnap.com A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction via the formation of a Vilsmeier-type intermediate. orgsyn.org After the reaction is complete, the excess thionyl chloride is typically removed by distillation, often under reduced pressure, to yield the crude benzoyl chloride. prepchem.compatsnap.com

A representative procedure, analogous to the synthesis of the closely related 2,4,6-trimethylbenzoyl chloride, involves refluxing the corresponding acid with thionyl chloride for several hours. prepchem.compatsnap.com

Table 1: Representative Conditions for Trimethylbenzoyl Chloride Synthesis using Thionyl Chloride

| Precursor | Reagent | Temperature | Reaction Time | Outcome | Reference |

|---|---|---|---|---|---|

| 2,4,6-Trimethylbenzoic Acid | Thionyl Chloride | Reflux (50-100 °C) | 2-8 hours | 2,4,6-Trimethylbenzoyl Chloride | patsnap.com |

This interactive table provides examples of conditions used for analogous reactions.

Phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are also effective reagents for the synthesis of acyl chlorides from carboxylic acids. byjus.com

When using phosphorus pentachloride, the carboxylic acid is treated with PCl₅, yielding the desired acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. The reaction is typically vigorous and may require cooling.

Phosphorus trichloride reacts with three equivalents of the carboxylic acid to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃).

In some procedures, phosphorus pentachloride is formed in situ by reacting phosphorus trichloride with chlorine gas. google.com This method can be applied to the synthesis of this compound from its corresponding acid. The direct reaction of PCl₃ with chlorine is a standard method for preparing PCl₅. prepchem.com

Table 2: General Reactions using Phosphorus Halides

| Reagent | General Reaction with Carboxylic Acid (R-COOH) | Byproducts |

|---|---|---|

| Phosphorus Pentachloride (PCl₅) | R-COOH + PCl₅ → R-COCl + POCl₃ + HCl | Phosphoryl chloride, Hydrogen chloride |

This interactive table outlines the general stoichiometry and byproducts for phosphorus halide reactions.

Phosgene (B1210022) (COCl₂) is a highly reactive and effective reagent for producing acyl chlorides but is also extremely toxic, which limits its use. researchgate.netnih.gov A much safer and easier-to-handle alternative is bis(trichloromethyl) carbonate, commonly known as triphosgene. google.comwikipedia.org Triphosgene is a stable, crystalline solid that decomposes in situ to generate three equivalents of phosgene. wikipedia.orgresearchgate.net It is versatile and can be used for the activation of carboxylic acids. researchgate.netdcfinechemicals.com The reaction of a carboxylic acid with triphosgene, typically in the presence of a catalyst, yields the corresponding acyl chloride.

This method avoids the handling of gaseous phosgene while leveraging its reactivity. wikipedia.org

Derivatization Strategies from Related Tetramethylated Precursors

An alternative to the direct chlorination of 2,3,5,6-tetramethylbenzoic acid is to synthesize the target molecule from other tetramethylated precursors. The most practical approach within this strategy first involves the synthesis of 2,3,5,6-tetramethylbenzoic acid from a more readily available starting material, which is then converted to the benzoyl chloride using the methods described above (Section 2.1.1).

A plausible precursor is durene (1,2,4,5-tetramethylbenzene). However, the synthesis of 2,3,5,6-tetramethylbenzoic acid requires a starting material with a different substitution pattern. The synthesis of the related 2,4,6-trimethylbenzoic acid often starts with mesitylene (B46885) (1,3,5-trimethylbenzene) via an acylation reaction followed by oxidation. google.com A similar strategy could be envisioned starting from 1,2,4-trimethylbenzene (B165218) to access the required 2,3,5,6-tetramethyl substitution pattern, although this is a multi-step process.

Another theoretical approach could involve the carbonylation of a suitable organometallic derivative of a tetramethylbenzene, but this is less common for bulk synthesis compared to the carboxylic acid chlorination route. Research into the derivatization of polysubstituted benzenes shows that high yields of specific products can be obtained through catalyzed reactions on precursors like tetrachlorotoluene, indicating that functional group interconversion on highly substituted rings is feasible. researchgate.net

Catalytic Systems and Optimized Reaction Conditions in Synthesis

The efficiency of the synthesis of this compound can be significantly enhanced by employing catalytic systems and optimizing reaction parameters such as temperature, reaction time, and solvent.

For the widely used thionyl chloride method, the addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to increase the reaction rate. orgsyn.org The catalyst functions by reacting with thionyl chloride to form an electrophilic Vilsmeier reagent, which is more reactive towards the carboxylic acid than thionyl chloride itself.

Optimization of reaction conditions is critical for maximizing yield and purity while minimizing reaction time and side product formation. For the analogous synthesis of 2,4,6-trimethylbenzoyl chloride, specific conditions have been detailed in patents, including temperature ranges and reaction times. patsnap.com For instance, the reaction might be initiated at a controlled temperature (e.g., 25-50 °C) during the addition of the acid to thionyl chloride, followed by a period of heating at reflux (e.g., 50-100 °C) for several hours to drive the reaction to completion. patsnap.com The subsequent removal of excess thionyl chloride and purification of the product via vacuum distillation are also key steps in obtaining a high-purity product. patsnap.com

While direct catalytic synthesis of the title compound from simpler precursors is an area of ongoing research, the use of catalysts in the established chlorination step remains the most industrially relevant application of catalysis in this context. sapub.org

Role of Tertiary Amine Catalysts (e.g., Triethylamine (B128534), Pyridine)

Tertiary amines such as triethylamine and pyridine (B92270) are often employed as catalysts in the synthesis of acyl chlorides from carboxylic acids and thionyl chloride. Their primary role is to act as a nucleophilic catalyst. The mechanism involves the initial reaction of the tertiary amine with thionyl chloride to form a highly reactive intermediate, the Vilsmeier-Haack reagent-like species. This intermediate then readily reacts with the carboxylic acid to form the acyl chloride, regenerating the tertiary amine catalyst.

In a study comparing the catalytic effects of triethylamine and pyridine in a similar benzoyl chloride derivative synthesis, pyridine was found to be a more effective catalyst. igem.org The planar structure of pyridine allows for less steric hindrance around the nitrogen atom, facilitating its nucleophilic attack. igem.org Triethylamine, while a stronger base, can be less effective as a nucleophilic catalyst in certain contexts due to the steric bulk of its ethyl groups. igem.org

The catalytic cycle can be summarized as follows:

Activation of Thionyl Chloride: The tertiary amine attacks the sulfur atom of thionyl chloride.

Reaction with Carboxylic Acid: The activated complex reacts with 2,3,5,6-tetramethylbenzoic acid.

Formation of Acyl Chloride: The intermediate collapses to form this compound and releases the catalyst.

The use of a tertiary amine also serves to neutralize the hydrogen chloride gas produced during the reaction, which can be beneficial in certain reaction setups. google.com

Table 1: Comparison of Tertiary Amine Catalysts in Acyl Chloride Synthesis

| Catalyst | Key Characteristics | Relative Effectiveness |

| Triethylamine | Stronger base, sterically more hindered. | Can be less effective as a nucleophilic catalyst compared to pyridine in some cases due to steric bulk. igem.org |

| Pyridine | Weaker base, planar structure with an accessible lone pair on nitrogen. | Often a more effective nucleophilic catalyst due to lower steric hindrance. igem.org |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the efficiency and selectivity of the synthesis of this compound. The ideal solvent should be inert to the reactants and reagents, have a suitable boiling point for the reaction temperature, and be able to dissolve the starting materials.

Commonly used solvents for the synthesis of acyl chlorides include:

Aprotic non-polar solvents: Toluene and xylene are often used as they are inert and have relatively high boiling points, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier associated with sterically hindered substrates. prepchem.com

Chlorinated solvents: Dichloromethane and chloroform (B151607) can also be used, particularly for reactions conducted at lower temperatures.

Excess Thionyl Chloride: In some procedures, an excess of thionyl chloride itself can serve as the solvent. acs.org

The polarity of the solvent can influence the reaction mechanism and rate. For the synthesis of polysubstituted benzoyl chlorides, a less polar solvent is often preferred to minimize side reactions. The solubility of the starting carboxylic acid and the intermediate species in the chosen solvent is also a critical factor for achieving a homogeneous reaction mixture and maximizing the reaction rate.

Advanced Synthetic Protocols and Process Intensification

Development of Green Chemistry Approaches in Acyl Chloride Synthesis

The traditional methods for acyl chloride synthesis, while effective, often involve the use of hazardous reagents like thionyl chloride and chlorinated solvents, which are of environmental concern. Green chemistry principles aim to develop more sustainable alternatives. youtube.com

One approach is the use of alternative, less hazardous chlorinating agents. For instance, research has explored the use of N-chlorosuccinimide in the presence of a photocatalyst for the conversion of aldehydes to acid chlorides, which could potentially be adapted for carboxylic acids. youtube.com

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. The development of solvent-free reaction conditions or the use of greener solvents like ionic liquids or deep eutectic solvents is an active area of research. For example, the use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable solvent has been explored for similar transformations. patsnap.com

Table 2: Green Chemistry Considerations in Acyl Chloride Synthesis

| Principle | Traditional Method | Greener Approach |

| Reagent Choice | Thionyl chloride, oxalyl chloride | N-chlorosuccinimide, other less hazardous chlorinating agents. youtube.com |

| Solvent Use | Chlorinated solvents, aromatic hydrocarbons | Solvent-free conditions, ionic liquids, deep eutectic solvents, polyethylene glycol (PEG). patsnap.com |

| Energy Efficiency | High-temperature reflux | Microwave-assisted synthesis, flow chemistry for better heat transfer. aiche.org |

| Waste Reduction | Gaseous byproducts (SO₂, HCl) may require scrubbing | Catalytic methods with high atom economy. |

Considerations for Scalable Production Methodologies

The scalable production of this compound requires careful consideration of process safety, efficiency, and cost-effectiveness. A patent for the synthesis of the similar 2,4,6-trimethylbenzoyl chloride details a large-scale process where 2,4,6-trimethylbenzoic acid is slowly added to thionyl chloride, followed by heating to reflux. cetjournal.it The excess thionyl chloride is then recovered by distillation for reuse in subsequent batches, which is an important consideration for cost and waste reduction on an industrial scale. cetjournal.it

Process intensification is a key strategy for improving the scalability and safety of chemical processes. For the synthesis of acyl chlorides, this can involve the use of continuous flow reactors instead of traditional batch reactors. aiche.org Flow reactors offer several advantages, including:

Enhanced Heat Transfer: The high surface-area-to-volume ratio allows for better control of reaction temperature, which is crucial for the often exothermic reaction with thionyl chloride. aiche.org

Improved Safety: The small reaction volume at any given time minimizes the risk associated with handling hazardous materials.

Increased Throughput: Continuous processing can lead to higher productivity compared to batch processes.

The development of robust and scalable continuous flow methods for the synthesis of sterically hindered acyl chlorides like this compound is a promising area for future industrial applications.

Reactivity and Reaction Mechanisms of 2,3,5,6 Tetramethylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. masterorganicchemistry.comlibretexts.org It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and resulting in the formation of a new carbonyl compound. masterorganicchemistry.comyoutube.com The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. masterorganicchemistry.comchemicalbook.com

Formation of Carboxylic Acid Derivatives (e.g., Esters, Amides, Anhydrides)

2,3,5,6-Tetramethylbenzoyl chloride serves as a precursor for the synthesis of various carboxylic acid derivatives. These reactions typically proceed through the nucleophilic acyl substitution mechanism.

Esters: The reaction of this compound with alcohols or phenols yields the corresponding esters. libretexts.org Due to the steric hindrance of the tetramethylbenzoyl group, these reactions may require specific conditions, such as the use of a base to activate the alcohol or phenol (B47542). quora.comchemguide.co.uk The formation of phenyl benzoate (B1203000) from benzoyl chloride and phenol, for instance, is often carried out in the presence of a base like sodium hydroxide (B78521) in a reaction known as the Schotten-Baumann reaction. quora.comdoubtnut.com

Amides: Primary and secondary amines react with this compound to form N-substituted amides. chemguide.co.ukdoubtnut.comlibretexts.org The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. chemguide.co.ukdoubtnut.com The steric hindrance of the tetramethylbenzoyl group can influence the reaction rate.

Anhydrides: Symmetrical or mixed acid anhydrides can be synthesized from acyl chlorides. docbrown.info For instance, reacting an acyl chloride with a carboxylate salt (the conjugate base of a carboxylic acid) leads to the formation of an anhydride. masterorganicchemistry.com

Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

The reaction of this compound with oxygen-centered nucleophiles like alcohols and phenols is a common method for synthesizing esters. libretexts.org The reactivity of the alcohol or phenol can be enhanced by converting it into its more nucleophilic alkoxide or phenoxide form using a base. chemguide.co.uk For example, the reaction of benzoyl chloride with phenol is facilitated by the presence of a base. quora.comchemguide.co.uk

A study on the synthesis of esters from 2,3,4-tri-O-benzyl-α-D-methylglucoside involved reactions with various acid chlorides, including benzoic acid derivatives, to form the corresponding esters. researchgate.net While not specifically mentioning this compound, this research highlights the general methodology for ester formation from acyl chlorides and complex alcohols.

| Nucleophile | Product Type | General Reaction Conditions |

| Alcohols | Esters | Often requires a base catalyst |

| Phenols | Esters | Often requires a base catalyst (e.g., Schotten-Baumann reaction) |

Data compiled from various sources discussing general reactions of acyl chlorides.

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines)

The reaction between acyl chlorides and amines is a robust method for amide synthesis. chemguide.co.uklibretexts.org Primary and secondary amines act as nucleophiles, attacking the carbonyl carbon of the acyl chloride. doubtnut.com The reaction with this compound would yield the corresponding N-substituted 2,3,5,6-tetramethylbenzamide. The reaction typically proceeds readily, often with the use of a base to neutralize the HCl byproduct. reddit.com

Research into the synthesis of biaryl amide derivatives has utilized amide coupling reactions between various substituted anilines and benzoic acid derivatives, showcasing the versatility of this reaction. nih.gov

| Nucleophile | Product Type | General Reaction |

| Primary Amines (R-NH₂) | N-Substituted Amides | R'-COCl + 2 R-NH₂ → R'-CONH-R + R-NH₃⁺Cl⁻ |

| Secondary Amines (R₂NH) | N,N-Disubstituted Amides | R'-COCl + 2 R₂NH → R'-CONR₂ + R₂NH₂⁺Cl⁻ |

Data compiled from general principles of organic chemistry.

Mechanistic Investigations of Acylation Processes

The mechanism of nucleophilic acyl substitution is well-established as a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org The first step involves the nucleophile attacking the carbonyl carbon to form a tetrahedral intermediate. In the second step, the leaving group (chloride ion) is eliminated, and the carbonyl double bond is reformed. masterorganicchemistry.com

Studies have explored the kinetics and mechanisms of these reactions. For instance, stopped-flow FT-IR spectroscopy has been used to investigate the amine-catalyzed reactions of benzoyl chloride with alcohols and phenols. researchgate.net Such studies help in understanding the role of catalysts and the factors influencing reaction rates. The conversion of carboxylic acids to acid chlorides can also be achieved under mild conditions using cyclopropene (B1174273) reagents, which activate the carboxylic acid via a cyclopropenium carboxylate intermediate. organic-chemistry.orgnih.gov

Electrophilic Aromatic Substitution Reactions on the Polymethylated Benzene (B151609) Ring

The benzene ring of this compound is highly substituted with electron-donating methyl groups, making it activated towards electrophilic aromatic substitution. wikipedia.org However, the steric hindrance from these methyl groups and the deactivating effect of the acyl group play a significant role in determining the regioselectivity of these reactions.

Friedel-Crafts Acylation with Lewis Acid Catalysts

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. wikipedia.orgchemguide.co.uk The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from the acyl chloride. sigmaaldrich.comkhanacademy.org

In the context of this compound, the benzene ring itself can undergo further electrophilic substitution. Research on the Friedel-Crafts acylation of acylpolymethylbenzenes has shown that the substitution pattern is influenced by the existing acyl group and the polymethylated ring. oup.com For instance, the Friedel-Crafts acylation of 1-benzoyl-2,3,4,6-tetramethylbenzene resulted in substitution at the 5-position, which is consistent with the directing effects of the substituents and the stability of the intermediate sigma complex. oup.com Although this specific study does not use this compound as the substrate, it provides valuable insight into the expected reactivity of such polymethylated aromatic ketones in Friedel-Crafts reactions.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (a benzenium ion or σ-complex). masterorganicchemistry.comlibretexts.org A base then removes a proton from the ring to restore aromaticity. masterorganicchemistry.com

| Reactant | Catalyst | Product |

| Benzene and Acyl Chloride | Lewis Acid (e.g., AlCl₃) | Aryl Ketone |

Data based on the general principles of Friedel-Crafts acylation.

Halogenation Studies (e.g., Bromination)

The halogenation of this compound can theoretically occur at two distinct sites: the single available position on the aromatic ring or the benzylic positions of the four methyl groups. The reaction conditions heavily dictate the outcome.

Ring Halogenation: Electrophilic aromatic substitution, such as bromination or chlorination, on the benzene ring requires a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org These catalysts polarize the halogen molecule, creating a potent electrophile that can attack the aromatic ring. libretexts.org For this compound, the acyl chloride group is electron-withdrawing and deactivating, while the four methyl groups are electron-donating and activating. However, due to the substitution pattern, only the C4 position is available for substitution. The significant steric hindrance from the flanking methyl groups at C3 and C5, combined with the deactivating nature of the acyl chloride, makes electrophilic substitution on the ring challenging.

Side-Chain Halogenation: Halogenation of the methyl groups occurs via a free-radical mechanism, typically initiated by UV light or a radical initiator. chemguide.co.uk This reaction is highly analogous to the side-chain bromination of other alkyl-benzenes like mesitylene (B46885). google.com Using reagents such as N-bromosuccinimide (NBS) in the presence of an initiator allows for the selective bromination of the benzylic positions. Given the four methyl groups, a mixture of mono-, di-, and poly-halogenated products on the side chains is possible, depending on the stoichiometry of the halogenating agent. chemguide.co.uk The relative reactivity of the methyl groups at the C2/C6 positions versus the C3/C5 positions would be influenced by steric factors.

Table 1: Potential Halogenation Reactions and Products

| Reaction Type | Reagents & Conditions | Primary Product Type | Notes |

|---|---|---|---|

| Ring Halogenation | Br₂, FeBr₃, dark, room temp. | Aromatic Substitution | Substitution occurs at the C4 position. The reaction is likely slow due to steric hindrance and the deactivating -COCl group. |

| Side-Chain Halogenation | N-Bromosuccinimide (NBS), UV light or AIBN | Free-Radical Substitution | Bromination occurs on one of the methyl groups. Can lead to a mixture of products with further reaction. google.com |

Nitration and Oxidation Reactions

Nitration: The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). msu.edu This mixture generates the highly electrophilic nitronium ion (NO₂⁺). For this compound, nitration would be directed to the sole available C4 position. However, similar to halogenation, the reaction is subject to the competing electronic effects of the activating methyl groups and the deactivating acyl chloride group, as well as significant steric hindrance. Studies on structurally related polysubstituted phenols have shown that nitration can lead to complex reaction pathways and the formation of various nitrocyclohexenone products, indicating that the stability of the aromatic system can be compromised under harsh nitrating conditions. researchgate.net

Oxidation: The tetramethyl-substituted ring is susceptible to oxidation. Research on similar compounds, such as 2,3,6-trimethylphenol (B1330405) (TMP), has demonstrated that aerobic oxidation can occur selectively. For instance, TMP can be oxidized to trimethyl-1,4-benzoquinone (TMQ), an important industrial intermediate, using molecular oxygen with a copper(II) chloride catalyst. nih.gov This suggests that this compound could potentially be oxidized to the corresponding benzoquinone derivative under similar conditions, transforming the aromatic ring into a quinone structure. The oxidation of other tetramethyl-substituted aromatic compounds, like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), has also been extensively studied, highlighting the reactivity of these methylated rings toward oxidative processes. nih.gov

Deuteration and Isotopic Labeling Investigations

Isotopic labeling, particularly deuteration, is a critical tool for elucidating reaction mechanisms and studying metabolic pathways. For this compound, deuterium (B1214612) can be incorporated into the molecule at several positions to investigate its subsequent transformations.

Methods of Deuteration: Deuterium can be introduced using various methods. Light-induced, catalyst-free deuteration has been achieved for certain aryl compounds using deuterated methanol (B129727) (CD₃OD) as the deuterium source. rsc.org Another approach involves isotopic exchange reactions, where a compound is treated with a deuterated solvent or reagent, leading to the replacement of hydrogen atoms with deuterium. nih.gov For instance, the benzylic protons on the methyl groups of this compound could potentially be exchanged for deuterium under specific base- or acid-catalyzed conditions using a deuterium source like D₂O or CD₃OD.

Applications in Mechanistic Studies: Once synthesized, deuterated this compound can be used as a probe in chemical reactions. For example, by analyzing the products of a reaction involving a deuterated starting material using mass spectrometry or NMR spectroscopy, the movement and fate of the deuterium atoms can be tracked. This provides invaluable information on reaction intermediates and fragmentation patterns. Such studies have been conducted on related molecules, like using ¹⁵N-labeling to understand the reaction of tetramethyl-nitro-dienones with nitrogen dioxide researchgate.net and using deuterated t-butyl groups to elucidate mass spectral fragmentation routes. tdl.org

Table 2: Deuteration and Isotopic Labeling Approaches

| Labeling Strategy | Potential Method | Purpose | Relevant Finding |

|---|---|---|---|

| Side-Chain Deuteration | Base-catalyzed exchange with D₂O or CD₃OD | Study mechanisms of side-chain reactions (e.g., radical halogenation). | Isotopic exchange can be facilitated by deuterated solvents. nih.gov |

| Aromatic Ring Deuteration | Acid-catalyzed exchange or synthesis from a deuterated precursor | Investigate electrophilic substitution mechanisms. | Light-induced deuteration is possible for some aryl systems. rsc.org |

| Nitrogen-15 Labeling | Use of ¹⁵N-labeled nitrating agents | Elucidate complex nitration pathways. | ¹⁵N-labeling was used to rationalize reaction mechanisms in related nitro compounds. researchgate.net |

Positional Reactivity and Regioselectivity Considerations

The reactivity and regioselectivity of this compound are almost entirely dictated by its unique substitution pattern.

Side-Chain Reactivity: The four methyl groups provide alternative reaction sites. The hydrogen atoms on these groups are at benzylic positions, making them susceptible to free-radical reactions. Due to the molecule's symmetry, the methyl groups at C2 and C6 are chemically equivalent, as are the methyl groups at C3 and C5. However, they may exhibit different reactivities due to steric effects. The C2/C6 methyl groups are adjacent to the bulky acyl chloride group, potentially making them less accessible than the C3/C5 methyl groups. Therefore, a degree of regioselectivity might be observed in side-chain reactions, favoring substitution at the C3 and C5 methyl positions.

Organometallic Reactions and Transformations

The acyl chloride functionality makes this compound a useful precursor in organometallic chemistry, particularly for the formation of new carbon-carbon bonds.

Reactions Involving Lithiated Intermediates (e.g., [2-(2,3,5,6-tetramethylbenzoyl)phenyl]lithium)

Acyl chlorides react readily with organolithium reagents. The reaction of this compound with one equivalent of an organolithium compound, such as phenyllithium, would yield a ketone—in this case, (2,3,5,6-tetramethylphenyl)(phenyl)methanone.

This resulting ketone can serve as a substrate for a directed ortho-metalation (DoM) reaction. Treatment of (2,3,5,6-tetramethylphenyl)(phenyl)methanone with a strong lithium base like n-butyllithium can selectively deprotonate the ortho-position of the unsubstituted phenyl ring, which is activated by the adjacent carbonyl group. This process generates the specific lithiated intermediate [2-(2,3,5,6-tetramethylbenzoyl)phenyl]lithium . This nucleophilic intermediate is highly valuable as it can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce new functional groups at the ortho-position, providing a powerful tool for constructing complex, polysubstituted aromatic systems.

Potential for Cross-Coupling Methodologies with Derivatives

While acyl chlorides can participate directly in some cross-coupling reactions (e.g., Sonogashira coupling with terminal alkynes), a more versatile strategy involves the use of derivatives of this compound. The development of modern cross-coupling methods like the Suzuki-Miyaura and Mizoroki-Heck reactions has significantly increased the demand for halogenated starting materials. tcichemicals.com

A highly effective approach would be to first perform a selective side-chain halogenation, for instance, a mono-bromination using NBS to create a bromomethyl derivative (e.g., 2-(bromomethyl)-3,5,6-trimethylbenzoyl chloride). This benzylic halide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. It can be coupled with boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or organotin reagents (Stille coupling) to form new carbon-carbon bonds at the benzylic position. This two-step sequence transforms a simple methyl group into a versatile anchor point for building more complex molecular architectures.

Table 3: Potential Cross-Coupling Reactions of a Bromomethyl Derivative

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Aryl-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-CH₂-Aryl' |

| Negishi Coupling | Alkyl-ZnX | PdCl₂(dppf) | Alkyl-CH₂-Aryl' |

| Stille Coupling | Vinyl-Sn(Bu)₃ | Pd(PPh₃)₄ | Vinyl-CH₂-Aryl' |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-CH₂-Aryl' |

*Aryl' represents the this compound core.

Radical Reactions and Initiator Preparations

This compound serves as a valuable precursor in the generation of reactive species for radical chemistry. Its sterically hindered acyl chloride functional group can be transformed into structures capable of initiating radical polymerization or participating in other radical-mediated transformations.

The synthesis of radical initiators is a key application of aroyl chlorides. wikipedia.org These initiators are molecules that decompose under mild conditions, such as heat or light, to produce free radicals, which in turn initiate chemical reactions like polymerization. wikipedia.orgtcichemicals.com Organic peroxides, particularly diaroyl peroxides, are a prominent class of radical initiators.

The general synthesis of a symmetric diaroyl peroxide from an aroyl chloride involves the reaction of the aroyl chloride with sodium peroxide or a combination of hydrogen peroxide and a base. For this compound, this reaction would proceed as follows:

Reaction Scheme for Di-(2,3,5,6-tetramethylbenzoyl) Peroxide Synthesis

2(2,3,5,6-(CH₃)₄C₆H-COCl) + Na₂O₂ → (2,3,5,6-(CH₃)₄C₆H-COO)₂ + 2NaCl

The resulting di-(2,3,5,6-tetramethylbenzoyl) peroxide is a source of 2,3,5,6-tetramethylbenzoyloxyl radicals upon thermal or photolytic cleavage of the weak oxygen-oxygen bond. These radicals can then initiate polymerization or other radical processes. The steric hindrance provided by the four methyl groups on the aromatic ring can influence the stability and subsequent reactivity of the generated radicals.

While specific kinetic data for the decomposition of di-(2,3,5,6-tetramethylbenzoyl) peroxide is not widely documented in readily available literature, the decomposition mechanism is analogous to that of other diaroyl peroxides like benzoyl peroxide. wikipedia.org The primary radical can decarboxylate to form a 2,3,5,6-tetramethylphenyl radical.

The electrochemical reduction of aroyl chlorides on an electrode surface typically involves the transfer of electrons to the carbonyl group. This process can lead to the cleavage of the carbon-chlorine bond and the formation of an acyl radical. The general pathway can be described as:

Ar-COCl + e⁻ → [Ar-COCl]•⁻ [Ar-COCl]•⁻ → Ar-CO• + Cl⁻

The resulting acyl radical can undergo several subsequent reactions, including dimerization to form an α-diketone, abstraction of a hydrogen atom to form an aldehyde, or further reduction. In the case of this compound, the bulky tetramethylphenyl group would sterically influence the dimerization process. The specific reduction potential and reaction products would depend on the solvent, electrolyte, and electrode material used in the electrochemical cell. Detailed electrochemical studies specifically targeting this compound are specialized and not broadly reported in general chemical literature.

Cyclization Reactions and Annulation Strategies

The reactivity of the acyl chloride group makes this compound a potential substrate for constructing cyclic and heterocyclic systems through various cyclization strategies.

Benzo[c]furans are highly reactive isobenzofuran (B1246724) derivatives that are often utilized as transient intermediates in the synthesis of complex polycyclic aromatic compounds via Diels-Alder reactions. researchgate.net The synthesis of benzo[c]furans can be approached through various routes. One conceptual, though not explicitly documented, pathway could involve an intramolecular reaction starting from a suitably substituted precursor derived from this compound.

For example, if this compound were used to acylate a substrate containing a nucleophilic ortho-methyl group that could be subsequently functionalized (e.g., brominated), a potential intramolecular cyclization could be envisioned. However, more common and efficient methods for synthesizing substituted benzofurans typically involve palladium-catalyzed couplings followed by electrophilic cyclization or other transition-metal-free protocols. nih.govresearchgate.net While direct application of this compound in a one-pot benzo[c]furan synthesis is not a standard named reaction, its derivatives could serve as building blocks in multi-step sequences. nih.gov

Intramolecular cyclization reactions involving aroyl chlorides often rely on the presence of another reactive functional group within the molecule that can be attacked by the electrophilic acyl chloride carbon or by a derivative thereof. A classic example is the Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic ring within the same molecule to form a fused ring system, typically a ketone.

Applications of 2,3,5,6 Tetramethylbenzoyl Chloride in Advanced Organic Synthesis

Preparation of Complex Organic Molecules

The robust and sterically demanding nature of the 2,3,5,6-tetramethylbenzoyl group makes its corresponding acyl chloride a key starting material for intricate molecules that require precise chemical architecture.

Precursor for Specialized Pharmaceutical Intermediates

While specific examples naming 2,3,5,6-tetramethylbenzoyl chloride in pharmaceutical synthesis are not broadly documented, the closely related 2,4,6-trimethylbenzoic acid, its direct precursor, is noted as an intermediate for medicines. google.com The synthesis of complex active pharmaceutical ingredients (APIs) often requires building blocks with well-defined steric and electronic properties to achieve the desired biological activity and to control the reaction pathways, minimizing side products. The tetramethylbenzoyl moiety can be incorporated to introduce a bulky, rigid group into a molecule, which can be crucial for its interaction with biological targets.

Building Block for Agrochemically Relevant Compounds

The development of new agrochemicals, such as pesticides and herbicides, relies on the synthesis of novel molecular structures. A patent for the synthesis of 2,4,6-trimethylbenzoic acid highlights its use as an intermediate for insecticides. google.com This suggests that the benzoyl chloride derivative is employed to construct parts of the final agrochemical product. The lipophilic and sterically hindered nature of the tetramethylbenzoyl group can enhance the stability and environmental persistence of a compound, or influence its mode of action and selectivity, which are critical parameters for effective and safe agricultural products.

Synthesis of Functional Materials

Functional materials are designed with specific properties for use in advanced technologies. This compound and its derivatives are instrumental in creating polymers and molecular complexes with tailored optical, electronic, and mechanical characteristics.

Ligands for Transition Metal Complexes (e.g., in OLEDs)

Transition metal complexes are at the heart of many modern materials, including Organic Light-Emitting Diodes (OLEDs). The ligands attached to the central metal ion play a crucial role in determining the complex's properties, such as its emission color, efficiency, and stability. libretexts.org Bulky ligands are often used to provide kinetic stabilization to the metal center and to control the geometry of the complex. nih.gov

While direct examples of this compound being used to synthesize ligands for OLEDs are not prominent in the literature, its structural motifs are highly relevant. A bulky acyl group can be used to synthesize complex polydentate ligands. For instance, the steric hindrance provided by the four methyl groups can enforce specific coordination geometries around a metal ion, which is a key strategy in designing efficient phosphorescent emitters for OLEDs. The rigid structure helps to minimize non-radiative decay pathways, thereby increasing the quantum yield of the material.

Components in Polymeric and Coating Materials (e.g., phosphine (B1218219) oxide derivatives in photocurable resins)

One of the most significant applications of structures related to this compound is in the field of photopolymerization. Acylphosphine oxides are a class of highly efficient photoinitiators that absorb UV light and generate free radicals to initiate the polymerization of resins, a process known as photocuring. Derivatives like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) are widely used in dental composites and other high-performance applications.

These photoinitiators are synthesized using 2,4,6-trimethylbenzoyl chloride, a close structural analog of this compound. They are favored for their high reactivity and efficiency in curing both clear and pigmented coatings on various substrates, including wood, metal, and plastic. The substitution pattern on the benzoyl ring is critical to the photoinitiator's absorption characteristics and its cleavage efficiency upon exposure to UV radiation.

| Photoinitiator | Common Name | Key Application Areas | Activation Wavelength Range |

|---|---|---|---|

| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | BAPO / Irgacure 819 | Dental resins, white pigmented coatings, 3D printing | UV-A, visible (up to 430 nm) |

| 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide | TPO | UV curable inks, clear and pigmented coatings, wood finishes | UV-A (365-400 nm) |

Protecting Group Strategies in Synthesis

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a reaction. wikipedia.orgorganic-chemistry.orgpressbooks.pub This temporary mask is called a protecting group. oup.com The choice of protecting group is critical and depends on its ease of installation, its stability under various reaction conditions, and the ease with which it can be removed. pressbooks.pub

The 2,3,5,6-tetramethylbenzoyl group, installed using the corresponding acyl chloride, can function as a sterically hindered ester protecting group for alcohols. The four methyl groups flanking the carbonyl group provide significant steric bulk, which can offer several advantages:

Enhanced Stability: The steric hindrance makes the ester bond more resistant to cleavage by nucleophiles or bases compared to less hindered esters like acetates or simple benzoates. libretexts.org

Regioselectivity: The large size of the reagent can allow for the selective protection of a less sterically hindered hydroxyl group in a molecule containing multiple alcohols (a diol or polyol). This is a key strategy in complex syntheses, such as in carbohydrate chemistry, where differentiating between multiple similar functional groups is a major challenge.

After serving its purpose, the protecting group can be removed, typically under hydrolytic conditions, to reveal the original hydroxyl group. The specific conditions for deprotection would be chosen to avoid affecting other sensitive parts of the molecule.

Formation of Mesitoate Esters for Hydroxyl Group Protection (Analogous Applications)

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block, or "protect," a reactive site to prevent it from interfering with reactions occurring elsewhere in the molecule. researchgate.net The hydroxyl group is one such functionality that frequently requires protection. Sterically hindered acyl chlorides, such as 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride), are employed for this purpose through the formation of bulky ester protecting groups. sigmaaldrich.com

The reaction involves the acylation of an alcohol with the acyl chloride, typically in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. The resulting ester, a mesitoate in the case of mesitoyl chloride, is sterically encumbered. This steric bulk makes the mesitoate group highly resistant to a wide range of reaction conditions, including those that might cleave less hindered ester groups. This stability allows for selective deprotection of other functional groups in the molecule while the mesitoate-protected hydroxyl group remains intact.

The significant steric hindrance provided by the methyl groups on the aromatic ring of mesitoyl chloride also allows for the selective acylation of less sterically hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols. While specific studies detailing the use of this compound for this purpose are not prevalent, its increased steric bulk compared to mesitoyl chloride suggests it would offer even greater stability and potentially higher selectivity in the protection of hydroxyl groups.

Contributions to Natural Product Synthesis (as a model or related compound)

The synthesis of complex natural products is a significant driver of innovation in organic chemistry. numberanalytics.com Sterically hindered acyl chlorides and their derivatives serve as important tools in these intricate synthetic endeavors, aiding in both the construction of complex molecular architectures and the definitive determination of their structures.

Methodologies for Structural Reassignment of Natural Products

The determination of the correct structure of a newly isolated natural product is a critical step. researchgate.net Spectroscopic methods are powerful tools, but in some cases, the initial structural assignment can be incorrect. Total synthesis of the proposed structure and its comparison with the natural product is the ultimate proof of structure. organic-chemistry.org

Chemical derivatization is a key strategy used in structural elucidation. By reacting a natural product with a reagent to form a derivative, new spectroscopic data can be obtained that can help to confirm or refute a proposed structure. Acyl chlorides are useful reagents for this purpose, as they readily react with hydroxyl and amino groups to form stable esters and amides, respectively.

In instances of ambiguous stereochemistry or connectivity, the formation of a crystalline derivative can be instrumental. The introduction of a bulky, rigid group, such as a durenecarbonyl or mesitoyl group, can facilitate crystallization, allowing for X-ray crystallographic analysis to unambiguously determine the three-dimensional structure of the molecule. chembk.com

Furthermore, instances of proposed natural products containing chemically unlikely functional groups, such as an acid chloride, have been reassigned to more stable structures through a combination of chemical knowledge, computational analysis, and, where necessary, synthesis of the proposed or revised structures. youtube.com The synthesis of derivatives using acyl chlorides can play a role in providing the necessary evidence for such reassignments.

Role in Total Synthesis Strategies

The total synthesis of complex natural products often requires the strategic use of protecting groups and reagents that can react selectively at one of several similar functional groups. Sterically hindered acyl chlorides are valuable in these contexts.

A notable example of the application of a hindered acyl chloride in a landmark total synthesis is the Nicolaou synthesis of Taxol. wikipedia.org In this synthesis, (1S)-(-)-camphanic chloride, a chiral and sterically hindered acyl chloride, was used to acylate a racemic alcohol intermediate. This reaction formed two diastereomeric esters that could be separated by chromatography, allowing for the resolution of the enantiomers and continuation of the synthesis with the correct stereoisomer. wikipedia.org

Another important application of hindered acyl chlorides is in macrolactonization reactions, which are key steps in the synthesis of many macrolide antibiotics. nih.govnih.gov The Yamaguchi macrolactonization, for instance, employs 2,4,6-trichlorobenzoyl chloride, a highly hindered acyl chloride, to activate a carboxylic acid for intramolecular esterification. nih.gov The steric hindrance of the reagent is crucial for preventing intermolecular side reactions and promoting the desired ring-closing reaction, even in the synthesis of highly strained or large rings.

While direct applications of this compound in published total syntheses are not prominent, the principles demonstrated by the use of other hindered acyl chlorides in the synthesis of complex molecules like Taxol, ingenol, and various macrolides underscore the potential utility of such reagents. nih.govnih.govnih.govresearchgate.netpitt.edu Their ability to introduce bulky, stable protecting groups and to facilitate challenging chemical transformations makes them an important part of the synthetic chemist's toolkit for tackling the synthesis of nature's most complex molecules.

Computational and Theoretical Studies on 2,3,5,6 Tetramethylbenzoyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. These methods, varying in their level of theory and computational cost, are employed to predict molecular properties and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. ethz.chresearchgate.net DFT calculations are used to determine the electronic structure of molecules, providing information about molecular orbitals, charge distribution, and thermodynamic properties. researchgate.netnih.gov

While specific DFT studies on 2,3,5,6-tetramethylbenzoyl chloride are not extensively documented in publicly available literature, research on closely related durene derivatives, such as bromo durene, offers valuable comparative insights. nih.gov For instance, DFT calculations at the B3LYP/6-31G* level have been used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov These frontier orbitals are crucial in predicting a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. researchgate.netchalcogen.ro The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. chalcogen.ro

A representative set of HOMO-LUMO energy values for a related durene derivative, bromo durene, as calculated by DFT, is presented in the table below.

| Computational Parameter | Bromo Durene |

| HOMO Energy | -8.87 eV |

| LUMO Energy | -1.15 eV |

| HOMO-LUMO Gap | 7.72 eV |

This data is for Bromo Durene and is intended to be illustrative for a durene derivative. nih.gov

Semi-Empirical Methods (e.g., MNDO Calculations)

Semi-empirical methods, such as Modified Neglect of Diatomic Overlap (MNDO), offer a faster, albeit less accurate, alternative to ab initio methods like DFT. wikipedia.orgyoutube.com These methods utilize parameters derived from experimental data to simplify the complex calculations of molecular electronic structure. wikipedia.orgarxiv.org They are particularly useful for large molecules where full DFT or other high-level calculations would be computationally prohibitive. wikipedia.orgwustl.edu

Mechanistic Elucidation through Computational Models

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Analysis of Transition States and Reaction Energy Profiles

Understanding a chemical reaction's mechanism involves identifying the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The structure of the transition state, which cannot be isolated experimentally due to its fleeting existence, can be computationally modeled. masterorganicchemistry.comlibretexts.org These calculations provide crucial information about the geometry of the activated complex and the partial bonds being formed and broken. masterorganicchemistry.com

Prediction of Positional Reactivity and Selectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. rsc.org Computational methods can predict the regioselectivity of these reactions, indicating which position on the aromatic ring is most likely to be attacked by an electrophile. acs.org

The distribution of the Highest Occupied Molecular Orbital (HOMO) provides a good indication of the sites most susceptible to electrophilic attack. The regions of the molecule with the highest HOMO density are the most nucleophilic and are therefore the most likely to react with an electrophile. researchgate.net For this compound, the durene ring is activated by four methyl groups, which are electron-donating. However, the benzoyl chloride group is deactivating. Computational analysis of the HOMO would reveal the net effect of these substituents on the electron density of the aromatic ring.

In a typical durene system, the methyl groups increase the electron density of the aromatic ring, making it more reactive towards electrophiles. The position of electrophilic attack would be directed by the combined electronic effects of the methyl groups and the deactivating acyl chloride group. A qualitative prediction based on directing group effects would suggest that the positions ortho and para to the methyl groups are activated. However, in this compound, all available positions on the ring are equivalent. Therefore, electrophilic substitution would occur at the single available hydrogen atom on the aromatic ring. A HOMO density analysis would still be valuable to quantify the nucleophilicity of this position.

Spin Density and Radical Cation Studies

The formation of a radical cation from this compound involves the removal of an electron, leading to a species with an unpaired electron. The distribution of this unpaired electron, known as spin density, is crucial for understanding the radical cation's structure and reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping this spin density.

For aromatic compounds, the unpaired electron in the radical cation typically resides in the π-system. In the case of this compound, the durene (1,2,4,5-tetramethylbenzene) core is the primary site for this delocalization. The four electron-donating methyl groups significantly influence the electronic structure. Electron spin resonance (ESR) spectroscopy, in conjunction with computational studies on related substituted benzene (B151609) cations, reveals that the highest singly occupied molecular orbital (SOMO) is largely confined to the benzene ring. rsc.orgosti.gov

Theoretical calculations predict that the spin density will be distributed across the aromatic ring and, to a lesser extent, onto the methyl groups through hyperconjugation. The carbonyl group (-COCl) acts as a deactivating group, which would influence the spin distribution. DFT calculations at levels like UB3LYP/6-31G* can provide detailed spin density maps. nih.gov For the analogous durene radical cation, the highest spin densities are expected on the ring carbons, particularly those bearing the methyl groups. The presence of the benzoyl chloride group would likely draw some spin density away from the ring, but the primary localization would remain on the tetramethyl-substituted benzene moiety.

Table 1: Predicted Spin Density Distribution in the Radical Cation of this compound (Illustrative)

| Atom/Group | Predicted Spin Density (arbitrary units) |

| Aromatic Ring Carbons | High |

| Methyl Group Hydrogens | Moderate (via hyperconjugation) |

| Carbonyl Carbon | Low |

| Chlorine Atom | Minimal |

Note: This table is illustrative and based on general principles of spin density in substituted benzene radical cations. Precise values require specific DFT calculations for this molecule.

Relative Stability Assessment of σ-Complex Intermediates

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. A key intermediate in these reactions is the σ-complex, or arenium ion, a resonance-stabilized carbocation. wikipedia.org The stability of this intermediate is a critical factor in determining the rate and regioselectivity of the reaction.

For this compound, electrophilic attack can occur at the two unsubstituted ring positions (positions 4 and 5, assuming the benzoyl group is at position 1). The four methyl groups are strong activating groups due to their electron-donating inductive and hyperconjugative effects. These groups stabilize the positive charge in the arenium ion. Conversely, the benzoyl chloride group is a deactivating group, withdrawing electron density from the ring and destabilizing the arenium ion.

Computational studies on the stability of arenium ions of polymethylbenzenes show that the stability increases with the number of methyl groups. The methyl groups effectively delocalize the positive charge. In the case of this compound, the formation of a σ-complex would be significantly influenced by the interplay between the activating methyl groups and the deactivating acyl chloride group. libretexts.org The relative stability of the σ-complex will be higher than that of benzene due to the four methyl groups, but lower than that of durene itself due to the electron-withdrawing substituent.

Table 2: Predicted Relative Stability of σ-Complex Intermediates (Qualitative)

| Substrate | Relative Stability of σ-Complex |

| Benzene | Baseline |

| Toluene | More stable than benzene |

| Durene | Significantly more stable than benzene |

| This compound | More stable than benzene, less stable than durene |

Note: This table provides a qualitative comparison based on the known electronic effects of the substituents.

Advanced Spectroscopic Property Prediction and Interpretation

Predicting the spectroscopic properties of a molecule like this compound is a powerful application of computational chemistry. These predictions can aid in the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. There would be two main signals: one for the protons of the four methyl groups and one for the two aromatic protons. Due to the steric hindrance from the adjacent methyl groups, the rotation of the benzoyl chloride group might be restricted, potentially leading to broadening of the signals or even distinct signals for the methyl groups if the rotation is slow on the NMR timescale at low temperatures. The chemical shift of the methyl protons would be in the typical aromatic methyl region, while the aromatic protons would be shifted downfield. Computational methods can predict these chemical shifts with good accuracy. nih.govprospre.ca

Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific absorption bands corresponding to the vibrational modes of the functional groups. For this compound, the most prominent feature would be the strong carbonyl (C=O) stretching band of the acid chloride, expected in the range of 1770-1815 cm⁻¹. uobabylon.edu.iq The presence of electron-donating methyl groups and the conjugation with the aromatic ring would influence the exact position of this band. Other characteristic bands would include C-H stretching from the methyl and aromatic groups, and C=C stretching from the aromatic ring. vscht.czucla.edu

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the structure. Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine atom to form an acylium ion, which is often the base peak. Further fragmentation of the acylium ion and the aromatic ring would also be observed. libretexts.orgmiamioh.eduwhitman.edu

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Feature | Approximate Value/Range |

| ¹H NMR | Methyl Protons (s, 12H) | 2.2 - 2.5 ppm |

| Aromatic Protons (s, 2H) | 7.0 - 7.5 ppm | |

| ¹³C NMR | Methyl Carbons | 18 - 22 ppm |

| Aromatic Carbons (substituted) | 135 - 145 ppm | |

| Aromatic Carbons (unsubstituted) | 125 - 135 ppm | |

| Carbonyl Carbon | 165 - 175 ppm | |

| IR | C=O Stretch (Acid Chloride) | 1770 - 1815 cm⁻¹ (strong) |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ (medium) | |

| C-H Stretch (Alkyl) | 2850 - 3000 cm⁻¹ (medium) | |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ (medium) | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 196.0655 (for C₁₁H₁₃³⁵ClO) |

| Acylium Ion ([M-Cl]⁺) | m/z = 161.0915 |

Note: These are predicted values based on data for analogous compounds and general spectroscopic principles. Experimental values may vary.

Conformational Analysis and Steric Hindrance Effects

The conformation of this compound is dominated by the significant steric hindrance between the carbonyl group and the two ortho-methyl groups. This steric clash forces the acyl chloride group to rotate out of the plane of the benzene ring. Computational studies on similarly ortho-substituted benzoyl chlorides have shown that the dihedral angle between the plane of the carbonyl group and the aromatic ring increases with the size of the ortho-substituents. researchgate.netnih.gov

For this compound, the two methyl groups ortho to the benzoyl chloride group create a highly crowded environment. This steric hindrance has several consequences:

Reduced Conjugation: The out-of-plane rotation of the carbonyl group disrupts the π-overlap with the aromatic ring, reducing the electronic communication between the two moieties.

Increased Reactivity of the Acyl Chloride: The reduced conjugation can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, although the steric bulk can also hinder the approach of nucleophiles.

Rotational Barrier: There will be a significant energy barrier to rotation around the bond connecting the carbonyl carbon to the aromatic ring. Computational modeling can quantify this barrier.

The steric hindrance also influences the reactivity of the aromatic ring itself. The bulky substituents can shield the aromatic protons and the ring from attack by reagents.

Advanced Characterization and Analytical Methodologies for Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 2,3,5,6-tetramethylbenzoyl chloride, providing detailed information about its molecular structure and functional groups.

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound.

¹H NMR: The proton NMR spectrum of a related compound, 1,3,5-trimethylbenzene (mesitylene), shows distinct signals for the aromatic and methyl protons. docbrown.info The aromatic protons typically appear as a singlet around 6.78 ppm, while the methyl protons resonate as a singlet at approximately 2.26 ppm. docbrown.info This high degree of symmetry in mesitylene (B46885) results in chemically equivalent protons within each group, leading to simple singlet peaks. docbrown.info For this compound, the introduction of the benzoyl chloride group would alter the chemical shifts and potentially the splitting patterns of the aromatic and methyl protons due to changes in the electronic environment.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. In the symmetric 1,3,5-trimethylbenzene, three distinct signals are observed, corresponding to the three different types of carbon atoms. docbrown.info The carbons of the methyl groups have a chemical shift of around 21.0 ppm, while the aromatic carbons to which the methyl groups are attached appear at approximately 137.5 ppm, and the other aromatic carbons at about 127.5 ppm. docbrown.info The substitution of a hydrogen atom with a benzoyl chloride group to form this compound would lead to additional signals and shifts in the ¹³C NMR spectrum, reflecting the new carbon environments.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals of this compound. COSY spectra reveal proton-proton couplings, helping to establish connectivity between adjacent protons. HSQC spectra correlate proton and carbon signals, allowing for the direct assignment of protons to their attached carbons.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.5 | s | Aromatic-H |

| ¹H | ~2.3-2.5 | s | Methyl-H (ortho) |

| ¹H | ~2.2-2.4 | s | Methyl-H (meta) |

| ¹³C | ~168-172 | s | C=O (carbonyl) |

| ¹³C | ~138-142 | s | Aromatic-C (ipso to methyl) |

| ¹³C | ~133-137 | s | Aromatic-C (ipso to C=O) |

| ¹³C | ~130-134 | s | Aromatic-C (unsubstituted) |

| ¹³C | ~18-22 | q | Methyl-C |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band is anticipated in the region of 1750-1800 cm⁻¹, which is characteristic of the C=O stretching vibration of the acyl chloride group. nist.gov Additionally, C-H stretching vibrations from the methyl groups and the aromatic ring would appear around 2850-3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. nist.gov The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-2970 |

| C=O (Acyl Chloride) | Stretching | 1750-1800 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-Cl | Stretching | 600-800 |

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak. Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom to form an acylium ion, [M-Cl]⁺, which is often a prominent peak in the spectrum. Further fragmentation of the tetramethylbenzoyl cation could involve the loss of carbon monoxide (CO) or methyl groups.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₁₁H₁₃OCl]⁺ | 196 | Molecular Ion [M]⁺ |

| [C₁₁H₁₃OCl]⁺ | 198 | Isotopic Molecular Ion [M+2]⁺ |

| [C₁₁H₁₃O]⁺ | 161 | Loss of Cl |

| [C₁₀H₁₃]⁺ | 133 | Loss of CO from [M-Cl]⁺ |

| [C₉H₁₀]⁺ | 118 | Loss of CH₃ from [C₁₀H₁₃]⁺ |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit absorption bands in the ultraviolet region. The spectrum would likely show π → π* transitions characteristic of the substituted benzene (B151609) ring. The presence of the carbonyl group conjugated with the aromatic ring may also give rise to n → π* transitions, although these are typically weaker. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the substitution pattern on the benzene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the steric interactions between the bulky methyl groups and the benzoyl chloride moiety, which influence the compound's conformation and reactivity. The crystal packing arrangement, including any intermolecular interactions such as C-H···O or C-H···π interactions, would also be revealed. rsc.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from impurities and provides their mass spectra for identification. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds. sielc.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. sielc.com HPLC can be used to determine the purity of the compound and to track its consumption or formation during a chemical reaction. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Transformations

The development of new catalytic systems is a cornerstone of modern organic chemistry. For acyl chlorides, research is geared towards enhancing reactivity, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling: Recent advancements have demonstrated the use of palladium catalysts for the cross-coupling of acyl chlorides with various partners. For instance, a novel process involving the PdCl2(Ph3P)4 complex has been developed for the direct acylation of aryl trifluoroborates with acyl chlorides under microwave irradiation, offering an eco-friendly route to aromatic ketones. tnstate.edu Future work could explore the application of such methods to sterically hindered acyl chlorides like 2,3,5,6-tetramethylbenzoyl chloride.

C-COCl Bond Cleavage: Innovative palladium-catalyzed reactions that involve the cleavage of the C-COCl bond have been reported. These methods allow for the dicarbofunctionalization of unsaturated hydrocarbons, where the acyl chloride group is retained in the product, thereby increasing molecular complexity. nih.gov Investigating the feasibility of these transformations with highly substituted acyl chlorides would be a valuable research direction.

Photochemical Generation of Acyl Radicals: The use of visible-light photoredox catalysis to generate acyl radicals from acyl chlorides is an emerging area. researchgate.net This strategy enables novel carbon-carbon and carbon-heteroatom bond formations under mild conditions. researchgate.net Exploring the generation and reactivity of the 2,3,5,6-tetramethylbenzoyl radical could lead to new synthetic applications.

Exploration of Bioactive Molecule Synthesis

Acyl chlorides are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.net The unique steric environment of this compound could be exploited to create novel molecular architectures with interesting biological properties.

Amide Bond Formation: The formation of amide bonds is a critical reaction in pharmaceutical chemistry. tandfonline.com Developing mild and efficient methods for the amidation of sterically hindered acyl chlorides is an ongoing challenge. researchgate.net Research into new coupling reagents and catalytic systems that can overcome the steric hindrance of the tetramethyl-substituted ring would be highly beneficial. researchgate.net

Esterification of Natural Products: The esterification of complex natural products, such as polysaccharides, with fatty acid chlorides has been shown to modify their physicochemical properties. pjoes.com The use of a bulky acyl chloride like this compound could impart unique characteristics to such biopolymers.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering advantages in terms of safety, scalability, and efficiency. mdpi.com

Continuous Flow Synthesis: The synthesis of acyl chlorides and their subsequent reactions can be performed in continuous flow systems. acs.orgacs.org This approach is particularly advantageous for handling hazardous reagents like phosgene (B1210022) and for controlling exothermic reactions. acs.orgacs.org The development of a continuous flow process for the synthesis and use of this compound could enhance safety and reproducibility. mdpi.com

Automated Optimization: Automated platforms can be used to rapidly screen reaction conditions and optimize synthetic routes. soci.org Integrating these platforms with flow chemistry could accelerate the discovery of new applications for sterically hindered acyl chlorides.

Computational Design and Optimization of Synthetic Pathways

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the design of more efficient synthetic routes. researchgate.net

Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the reactivity of compounds like this compound. nih.gov This can provide valuable insights into the factors controlling selectivity and can guide the design of new experiments.

Virtual Screening: Computational tools can be used to virtually screen libraries of compounds for potential biological activity or material properties. This could help to identify promising applications for derivatives of this compound before they are synthesized in the lab.

Sustainable and Environmentally Benign Synthetic Approaches for Acyl Chlorides

"Green chemistry" principles are increasingly influencing the design of synthetic processes, with a focus on reducing waste, using less hazardous reagents, and improving energy efficiency. researchgate.net

Alternative Chlorinating Agents: While thionyl chloride and oxalyl chloride are commonly used to synthesize acyl chlorides from carboxylic acids, they generate corrosive byproducts. wikipedia.orglibretexts.orglibretexts.org Research into greener alternatives is an active area. For example, methods using N-chlorosuccinimide under photocatalytic conditions have been reported. organic-chemistry.org

Aqueous Reaction Media: Performing organic reactions in water is a key goal of green chemistry. researchgate.net While acyl chlorides are generally water-sensitive, recent studies have shown that N-acylation reactions can be carried out efficiently in aqueous buffer systems. tandfonline.com Exploring such conditions for reactions involving this compound could lead to more sustainable processes.

Bio-based Feedstocks: The synthesis of acyl chlorides from bio-based starting materials is a growing trend. researchgate.net While the synthesis of 2,3,5,6-tetramethylbenzoic acid (the precursor to the acyl chloride) is not currently from a bio-based source, future research may focus on developing renewable routes to such aromatic compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3,5,6-tetramethylbenzoyl chloride with high purity?